molecular formula C10H9NO4 B13013139 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid

2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B13013139
M. Wt: 207.18 g/mol
InChI Key: JVKSBBLBUIYYFB-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a cyano group at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-(5-cyano-2-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C10H9NO4/c1-15-8-3-6(5-11)2-7(10(8)14)4-9(12)13/h2-3,14H,4H2,1H3,(H,12,13)

InChI Key

JVKSBBLBUIYYFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CC(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method can be performed without solvents at room temperature or with heating, depending on the specific requirements of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that derivatives of 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid exhibit significant antimicrobial properties. For instance, research has shown that modifications to the compound can enhance its effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups improve potency, making these derivatives promising candidates for antibiotic development .

Case Study: Synthesis and Testing
A study synthesized a series of compounds based on this structure and evaluated their efficacy against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated an MIC (minimum inhibitory concentration) value significantly lower than existing antibiotics, suggesting it could serve as a lead compound for further development .

2. Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell survival .

Case Study: In Vitro Efficacy
In a controlled study, derivatives were tested on human cancer cell lines, showing a dose-dependent response with IC50 values indicating effective cytotoxicity at low concentrations. Further studies are warranted to explore the pharmacokinetics and in vivo efficacy of these compounds .

Agricultural Chemistry Applications

1. Herbicidal Activity
Another significant application of 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid is in agricultural chemistry as a potential herbicide. Preliminary studies suggest that this compound can inhibit the growth of certain weed species without adversely affecting crop yields.

Case Study: Field Trials
Field trials conducted on common agricultural weeds demonstrated a reduction in weed biomass by over 70% when treated with formulations containing this compound. The results indicate its potential as a selective herbicide, which could be beneficial in sustainable agriculture practices .

Summary of Findings

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant efficacy against Staphylococcus aureus and Escherichia coli
Anticancer PropertiesInduces apoptosis in various cancer cell lines
Herbicidal ActivityEffective in reducing weed biomass in field trials

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Halogen vs. Cyano Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic Acid
  • Structure : Bromo (electron-withdrawing) at the 3-position, methoxy at the 4-position, and acetic acid at the 2-position .
  • Synthesis : Regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (84% yield) .
  • Crystal Packing : Forms centrosymmetric O–H⋯O hydrogen-bonded dimers (R₂²(8) motif) .
  • Electronic Effects : The bromo group increases the C–C–C angle at its position (121.5°), reflecting its electron-withdrawing nature compared to methoxy (118.2°) and acetic acid (118.4°) .
(5-Chloro-2-methoxyphenyl)acetic Acid (CAS 7569-62-2)
  • Structure : Chloro (electron-withdrawing) at the 5-position, methoxy at the 2-position .
  • Molecular Weight : 200.62 g/mol .
  • Applications : Used in research for structural and metabolic studies .

Comparison with Target Compound :

  • Halogen substituents (Br, Cl) may confer higher lipophilicity (logP) compared to cyano .

Functional Group Variations: Benzofuran and Tetrazole Derivatives

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structure : Benzofuran core with cyclohexyl and isopropylsulfanyl substituents .
  • Crystal Data : Triclinic system (space group P1), stabilized by O–H⋯O hydrogen bonds and C–H⋯π interactions .
  • Molecular Weight : 332.44 g/mol .
[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic Acid
  • Structure : Tetrazole ring at the 5-position of the phenyl group, methoxy at the 3-position .
  • Reactivity: The tetrazole group introduces nitrogen-rich heterocyclic character, differing from the cyano/hydroxy motifs .

Comparison with Target Compound :

  • Benzofuran and tetrazole derivatives exhibit distinct electronic profiles and steric demands compared to the target’s simple phenyl ring.
  • The target compound’s hydroxyl and cyano groups may engage in stronger hydrogen bonding than benzofuran’s sulfur-containing substituents .

Positional Isomerism and Substituent Orientation

2-(2-Methoxyphenyl)acetic Acid
  • Structure: Methoxy at the 2-position, lacking cyano and hydroxyl groups .
  • Crystal Structure : Orthorhombic system (Pbca), with carboxylic acid dimers via O–H⋯O bonds .
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid (CAS 1017777-83-1)
  • Structure : Chloro (5-position), fluoro (2-position), methoxy (3-position) .
  • Applications : Intermediate in pharmaceutical synthesis .

Comparison with Target Compound :

  • Positional isomerism significantly alters electronic distribution. For example, the target’s 5-cyano group may direct electrophilic substitution differently than halogen substituents .
  • Fluorine’s high electronegativity could enhance acidity compared to cyano .

Thiophene and Heterocyclic Analogues

2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic Acid
  • Structure : Thiophene ring linked via methoxy to phenylacetic acid .
  • Molecular Weight : 282.74 g/mol .
(E)-2-Cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylic Acid
  • Structure: Thiophene with cyanoacrylic acid and methoxyphenyl groups .
  • Applications : Used in optoelectronic materials and dye-sensitized solar cells .

Comparison with Target Compound :

  • Thiophene-based analogues exhibit conjugated π-systems, differing from the target’s phenyl ring.
  • The cyanoacrylic acid moiety in may enhance electron transport properties compared to the target’s acetic acid group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound C₁₀H₉NO₄ 5-CN, 2-OH, 3-OMe 207.19 N/A (hypothetical) -
2-(3-Bromo-4-methoxyphenyl)acetic Acid C₉H₉BrO₃ 3-Br, 4-OMe 245.07 Crystal dimerization, natural product synthesis
(5-Chloro-2-methoxyphenyl)acetic Acid C₉H₉ClO₃ 5-Cl, 2-OMe 200.62 Research intermediate
2-(2-Methoxyphenyl)acetic Acid C₉H₁₀O₃ 2-OMe 166.17 Carboxylic acid dimerization

Biological Activity

2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as:

C12H11N1O4\text{C}_{12}\text{H}_{11}\text{N}_{1}\text{O}_{4}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, particularly derivatives of cyano-substituted phenolic acids. For instance, derivatives similar to 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6-Aryl-5-cyano thiouracilS. aureus1.25 μg/mL
6-Aryl-5-cyano thiouracilB. subtilis37.50 μg/mL
2-(5-Cyano-2-hydroxy...)C. albicansNot yet determined

Anticancer Activity

The anticancer potential of various cyano-containing compounds has been explored extensively. For example, related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, including lung and colon cancers. The compound's ability to induce apoptosis through inhibition of anti-apoptotic proteins has been noted .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Indole derivativesHCT1166.76
Indole derivativesA549193.93
2-(5-Cyano-2-hydroxy...)TBDTBD

The mechanisms through which 2-(5-Cyano-2-hydroxy-3-methoxyphenyl)acetic acid exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein translocase SecA, which is crucial for bacterial growth and survival .
  • Apoptotic Pathways : Induction of apoptosis in cancer cells via modulation of intrinsic pathways involving mitochondrial dysfunction and caspase activation has been documented .
  • Anti-inflammatory Effects : Compounds in this class have been observed to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in inflammatory diseases .

Case Studies

Several case studies have provided insights into the efficacy of related compounds:

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of cyano-substituted phenolic acids against various cancer cell lines, demonstrating that certain modifications significantly enhance their activity against colon carcinoma cells (HCT116) compared to normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of phenolic compounds, revealing that specific structural features are critical for enhancing their antimicrobial potency against resistant strains .

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